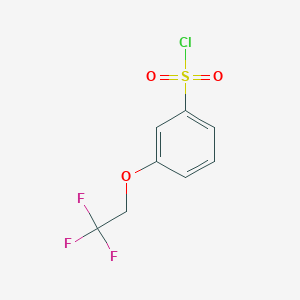

3-(2,2,2-Trifluoro-ethoxy)-benzenesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(2,2,2-Trifluoro-ethoxy)-benzenesulfonyl chloride” is a type of organosulfate featuring a trifluoroethoxy group attached to a benzene ring . Organosulfates are often used in organic synthesis due to their reactivity.

Synthesis Analysis

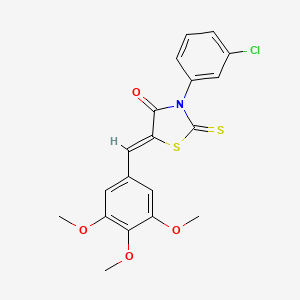

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods . For instance, the synthesis of fluorinated ethers has been achieved using s-triazene derived fluorinated reagents .Molecular Structure Analysis

The molecular structure of this compound likely consists of a benzene ring substituted with a sulfonyl chloride group and a 2,2,2-trifluoroethoxy group .Applications De Recherche Scientifique

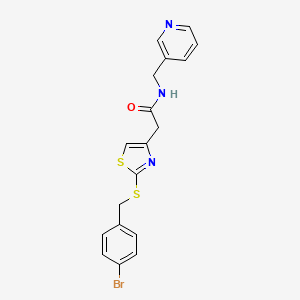

- TriTFET serves as an efficient reagent for the synthesis of fluorinated alkyl and aryl ethers. Researchers have successfully used it in a one-pot reaction to create these motifs . These fluorinated ethers find applications in drug discovery, agrochemicals, and materials science.

- Researchers have synthesized a new class of chalcones containing the 2,2,2-trifluoroethoxy group. These compounds were screened for in vitro antiplasmodial activity against Plasmodium falciparum (3D7). The study evaluated their effectiveness in inhibiting hypoxanthine incorporation . This highlights TriTFET’s potential in antimalarial drug development.

Fluorinated Ether Synthesis

Antiplasmodial Activity Research

Mécanisme D'action

Target of Action

It is known that fluorinated compounds often interact with various enzymes and receptors in the body due to their unique chemical properties .

Mode of Action

The trifluoroethoxy group can increase metabolic stability and lipophilicity , which may influence how this compound interacts with its targets.

Biochemical Pathways

Fluorinated compounds can influence a variety of biochemical pathways due to their unique chemical properties .

Pharmacokinetics

The trifluoroethoxy group is known to increase metabolic stability and lipophilicity , which could potentially enhance the bioavailability of this compound.

Result of Action

Fluorinated compounds can have a variety of effects at the molecular and cellular level due to their unique chemical properties .

Propriétés

IUPAC Name |

3-(2,2,2-trifluoroethoxy)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O3S/c9-16(13,14)7-3-1-2-6(4-7)15-5-8(10,11)12/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTYPCJRSPCKLRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,2,2-Trifluoro-ethoxy)-benzenesulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 7-chlorosulfonyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2403696.png)

![(1R,2R,5S,6S)-Tricyclo[4.2.1.02,5]non-7-en-3-ol](/img/structure/B2403697.png)

![ethyl 4-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate oxalate](/img/structure/B2403698.png)

![(NE)-N-[[2,4,6-triethyl-3-[(E)-hydroxyiminomethyl]phenyl]methylidene]hydroxylamine](/img/structure/B2403710.png)

![N-(2-chloro-5-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)